![molecular formula C22H22ClN3O2 B14292714 1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride CAS No. 113061-27-1](/img/structure/B14292714.png)
1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride is a chemical compound that features a pyridinium ring with a benzylamino group and a benzylcarbamoyl group attached to it. This compound also contains a chloride ion
Preparation Methods
The synthesis of 1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride typically involves multiple steps. One common method includes the reaction of a pyridinium salt with benzylamine and benzyl isocyanate under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chloride ion can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylamino and benzylcarbamoyl groups play a crucial role in binding to these targets, leading to specific biochemical pathways being activated or inhibited. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride can be compared with similar compounds such as:
N-benzyl-1-[2-(benzylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide, chloride: This compound has a similar structure but with a carboxamide group instead of a carbamoyl group.
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium chloride: This compound features a hydrazinyl group instead of a benzylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
113061-27-1 |
|---|---|
Molecular Formula |
C22H22ClN3O2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-benzyl-1-[2-(benzylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C22H21N3O2.ClH/c26-21(23-14-18-8-3-1-4-9-18)17-25-13-7-12-20(16-25)22(27)24-15-19-10-5-2-6-11-19;/h1-13,16H,14-15,17H2,(H-,23,24,26,27);1H |
InChI Key |
OONMBKGHUPRNIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C[N+]2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


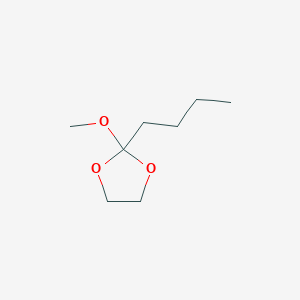
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
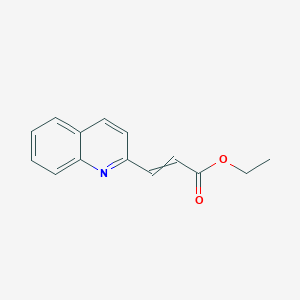
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
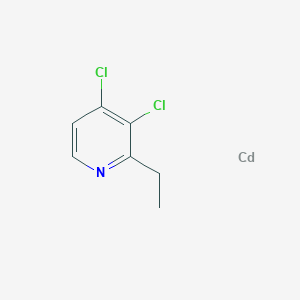
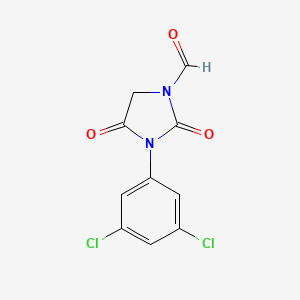
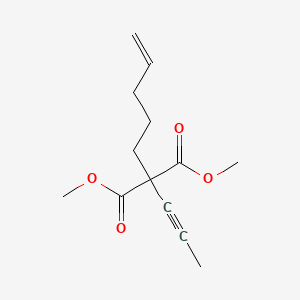
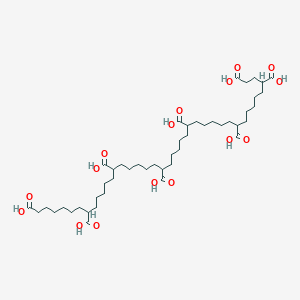
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)

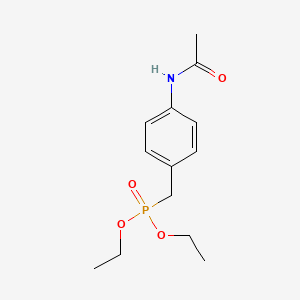

![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
